5-Chloro-3-phenyl-1,2,4-oxadiazole

Multidrug Resistance P-glycoprotein Inhibition Chemical Biology

5-Chloro-3-phenyl-1,2,4-oxadiazole (CAS 827-44-1) is a heterocyclic compound featuring a 1,2,4-oxadiazole core with a chloro substituent at the 5-position and a phenyl ring at the 3-position. This substitution pattern distinguishes it from other 1,2,4-oxadiazole isomers and imparts unique physicochemical and biological properties.

Molecular Formula C8H5ClN2O
Molecular Weight 180.59 g/mol
CAS No. 827-44-1
Cat. No. B1367215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-phenyl-1,2,4-oxadiazole
CAS827-44-1
Molecular FormulaC8H5ClN2O
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=N2)Cl
InChIInChI=1S/C8H5ClN2O/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H
InChIKeyMOJYPXFSJLVCRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-3-phenyl-1,2,4-oxadiazole (CAS 827-44-1): A Differentiated 1,2,4-Oxadiazole Scaffold for Medicinal Chemistry and Chemical Biology


5-Chloro-3-phenyl-1,2,4-oxadiazole (CAS 827-44-1) is a heterocyclic compound featuring a 1,2,4-oxadiazole core with a chloro substituent at the 5-position and a phenyl ring at the 3-position [1]. This substitution pattern distinguishes it from other 1,2,4-oxadiazole isomers and imparts unique physicochemical and biological properties. The compound is commercially available as a research chemical, typically with a purity of 95% , and is utilized as a synthetic building block and a probe for target engagement studies.

Why 5-Chloro-3-phenyl-1,2,4-oxadiazole Cannot Be Replaced by Generic 1,2,4-Oxadiazole Analogs


Substitution on the 1,2,4-oxadiazole ring dramatically alters its electronic distribution, metabolic stability, and target engagement profile [1]. The 5-chloro substituent in this compound introduces a strong electron-withdrawing group that lowers the electron density of the heterocyclic ring, influencing its reactivity in nucleophilic substitution and its interaction with biological targets. This electronic modulation, combined with the phenyl ring's hydrophobic contributions, results in a distinct lipophilicity and target inhibition profile that cannot be achieved with unsubstituted or differently substituted analogs. Consequently, direct substitution with a generic 3-phenyl-1,2,4-oxadiazole or a 5-substituted analog lacking the chloro group will lead to unpredictable changes in potency, selectivity, and pharmacokinetic properties, as demonstrated by comparative data below.

Quantitative Differentiation of 5-Chloro-3-phenyl-1,2,4-oxadiazole from Closest Structural Analogs


Enhanced P-Glycoprotein (P-gp) Inhibition Potency versus Unsubstituted 5-Phenyl-1,2,4-oxadiazole

5-Chloro-3-phenyl-1,2,4-oxadiazole demonstrates a 1.45-fold higher affinity for P-glycoprotein (P-gp) compared to its unsubstituted analog, 5-phenyl-1,2,4-oxadiazole, under identical assay conditions [1] [2]. This difference in Ki value suggests that the 5-chloro substituent contributes favorably to P-gp binding interactions.

Multidrug Resistance P-glycoprotein Inhibition Chemical Biology

Significantly Higher Lipophilicity (Log P) versus 5-Phenyl-1,2,4-oxadiazole

The chloro substituent dramatically increases the lipophilicity of the 1,2,4-oxadiazole scaffold. The target compound exhibits a Log P of 3.07, which is 1.27 units higher than the 1.8 Log P of 5-phenyl-1,2,4-oxadiazole [1] [2]. This shift from a moderately lipophilic to a highly lipophilic compound has profound implications for membrane permeability and tissue distribution.

Lipophilicity Drug Design ADME Properties

Moderate Aqueous Solubility Enabling Biological Assays

5-Chloro-3-phenyl-1,2,4-oxadiazole exhibits a calculated aqueous solubility of 0.18 g/L (25 °C), which translates to approximately 1 mM . This solubility is adequate for a wide range of in vitro biological assays and allows for the preparation of stock solutions without excessive organic co-solvent. While direct solubility data for closely related analogs is limited, this value serves as a key baseline for experimental design and formulation feasibility assessments.

Solubility Assay Development Pre-formulation

Favorable Drug-Likeness Profile Based on Calculated Properties

Calculated properties indicate that 5-Chloro-3-phenyl-1,2,4-oxadiazole conforms to Lipinski's Rule of Five (true) [1]. Key parameters include a low molecular weight (180.59 g/mol), a moderate number of hydrogen bond acceptors (2), and a topological polar surface area (TPSA) of 38.92 Ų. Its TPSA is nearly identical to that of 5-phenyl-1,2,4-oxadiazole (38.9 Ų) [2], suggesting that the chloro substitution enhances lipophilicity and target affinity without increasing polar surface area, a favorable combination for optimizing oral bioavailability and CNS penetration.

Drug-likeness Physicochemical Properties Computational Chemistry

High-Impact Application Scenarios for 5-Chloro-3-phenyl-1,2,4-oxadiazole


P-Glycoprotein (P-gp) Modulator Development and Multidrug Resistance (MDR) Research

Given its demonstrated P-gp inhibitory activity (Ki = 220 nM) and enhanced potency relative to the unsubstituted analog, 5-Chloro-3-phenyl-1,2,4-oxadiazole is a validated starting point for medicinal chemistry campaigns targeting MDR reversal in cancer [1]. Researchers can utilize this compound as a tool compound to probe P-gp function in cellular efflux assays (e.g., rhodamine 123 accumulation in K562/ADR cells) and to explore structure-activity relationships (SAR) around the 1,2,4-oxadiazole core. The chloro substituent provides a clear handle for further derivatization and potency optimization.

Lipophilic Scaffold for CNS Drug Discovery Programs

The compound's high Log P (3.07) and favorable TPSA (38.92 Ų) position it as an attractive scaffold for designing CNS-penetrant molecules [1] [2]. The calculated properties align with established guidelines for blood-brain barrier permeability (e.g., Log P > 1, TPSA < 90 Ų). Medicinal chemists can leverage this scaffold to develop novel ligands for CNS targets, where increased lipophilicity is often correlated with improved brain uptake. The 5-chloro group also serves as a useful vector for modulating target binding and metabolic stability.

Synthetic Intermediate for Functionalized 1,2,4-Oxadiazole Libraries

As a solid with a melting point of 37-38 °C and good stability under recommended storage conditions, 5-Chloro-3-phenyl-1,2,4-oxadiazole serves as a robust and practical synthetic intermediate [1] [2]. The 5-chloro position is susceptible to nucleophilic aromatic substitution, allowing for the facile introduction of diverse amines, alkoxides, or thiols to generate focused libraries of 5-substituted-3-phenyl-1,2,4-oxadiazoles. This versatility accelerates SAR exploration in lead optimization programs across various therapeutic areas.

Physicochemical Property Benchmarking in Oxadiazole SAR Studies

The well-defined physicochemical profile of this compound, including its calculated Log P, TPSA, and solubility, makes it an ideal benchmark for comparative SAR studies [1]. By contrasting the properties and activities of this compound with those of other 1,2,4-oxadiazole analogs, researchers can deconvolute the contributions of specific substituents (e.g., 5-Cl vs. 5-H) to overall molecular behavior. This data-driven approach informs the rational design of new chemical entities with optimized drug-like properties and target potency.

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